Bromo-PEG3-Acid: A Technical Guide for Researchers and Drug Development Professionals
Bromo-PEG3-Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Applications, and Experimental Protocols of Bromo-PEG3-Acid.
Introduction
Bromo-PEG3-Acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure comprises a bromo group at one end, a terminal carboxylic acid at the other, and a hydrophilic three-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique combination of functional groups and the PEG chain imparts desirable properties, making it a versatile tool for covalently linking molecules of interest, such as proteins, peptides, or small molecule drugs, to other entities.[4][5] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, which is particularly beneficial for biological applications.[1][2][3]
This technical guide provides a comprehensive overview of Bromo-PEG3-Acid, including its physicochemical properties, detailed experimental protocols for its use in key applications like PROTAC and Antibody-Drug Conjugate (ADC) synthesis, and methods for the characterization of the final bioconjugates.
Physicochemical Properties
Bromo-PEG3-Acid is commercially available from various suppliers. The following table summarizes its key physicochemical properties.
| Property | Value | References |
| Chemical Formula | C9H17BrO5 | [6] |
| Molecular Weight | 285.13 g/mol | [2][5][6] |
| CAS Number | 782475-35-8 | [6][7] |
| Appearance | White to off-white solid or oil | |
| Purity | ≥95% to >98% | [2][5][6] |
| Solubility | Soluble in water, DMSO, DMF, and other organic solvents. | [7] |
Reaction Mechanisms
The utility of Bromo-PEG3-Acid as a linker stems from the distinct reactivity of its two terminal functional groups.
The bromo group serves as an excellent leaving group for nucleophilic substitution reactions.[1][2][3] It readily reacts with strong nucleophiles such as thiols (from cysteine residues in proteins) to form stable thioether bonds.[5]
The terminal carboxylic acid can be activated to react with primary amines (from lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2][3] This reaction is typically facilitated by the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.
Applications in Drug Development
The bifunctional nature of Bromo-PEG3-Acid makes it a valuable linker in the development of targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the spatial orientation of the target protein and the E3 ligase. PEG linkers, including Bromo-PEG3-Acid, are frequently employed in PROTAC design to enhance solubility and cell permeability.
The synthesis of a PROTAC using Bromo-PEG3-Acid typically involves a sequential, two-step process where the bromo and carboxylic acid functionalities are reacted with the target protein ligand and the E3 ligase ligand, respectively.
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. The linker in an ADC is critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. The hydrophilic nature of the PEG spacer in Bromo-PEG3-Acid can improve the pharmacokinetic properties of the resulting ADC.
In ADC synthesis, Bromo-PEG3-Acid can be used to connect the antibody to the drug molecule. For instance, the carboxylic acid can be conjugated to an amine-containing drug, and the bromo group can then be reacted with a thiol group on the antibody, which can be generated by the reduction of interchain disulfide bonds.
Experimental Protocols
The following are detailed methodologies for key experiments involving Bromo-PEG3-Acid.
Protocol 1: EDC/NHS Coupling of Bromo-PEG3-Acid to a Primary Amine
This protocol describes the activation of the carboxylic acid group of Bromo-PEG3-Acid and its subsequent reaction with an amine-containing molecule.
Materials:
-
Bromo-PEG3-Acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve Bromo-PEG3-Acid in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A 2-5 fold molar excess of EDC and NHS over Bromo-PEG3-Acid is typically used.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Coupling to Amine:
-
Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated Bromo-PEG3-Acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.
-
Protocol 2: Nucleophilic Substitution of Bromo-PEG3-Acid with a Thiol
This protocol details the reaction of the bromo group of a Bromo-PEG3-Acid conjugate with a thiol-containing molecule.
Materials:
-
Bromo-PEG3-Acid conjugate (from Protocol 1)
-
Thiol-containing molecule (e.g., a protein with reduced cysteines)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-8.0, degassed
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching reagent (e.g., N-ethylmaleimide or L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If the thiol groups are in the form of disulfide bonds, reduce them using a suitable reducing agent like TCEP.
-
Remove the reducing agent prior to the conjugation reaction.
-
-
Conjugation Reaction:
-
Dissolve the Bromo-PEG3-Acid conjugate and the thiol-containing molecule in the degassed Reaction Buffer. A 5-20 fold molar excess of the bromo-PEG3-conjugate is often used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quenching the Reaction:
-
Add a quenching reagent to cap any unreacted thiol groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove unreacted components.
-
Characterization of Bioconjugates
Thorough characterization of the final bioconjugate is essential to confirm successful synthesis and to determine key properties.
PROTAC Characterization
-
Mass Spectrometry (MS): Native mass spectrometry can be used to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[8][9] LC-MS/MS is used to verify the molecular weight of the synthesized PROTAC.[10]
-
Western Blot: This technique is used to quantify the degradation of the target protein in cells treated with the PROTAC.
ADC Characterization
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the ADC preparation.[1][3][4][11][12]
-
Mass Spectrometry (MS): Native MS can be used to determine the molecular weight of the ADC and confirm the DAR.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and evaluation.
Experimental Workflow: ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Bromo PEG | BroadPharm [broadpharm.com]
- 6. glycomindsynth.com [glycomindsynth.com]
- 7. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellmosaic.com [cellmosaic.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
